2,5-Diaminoterephthalonitrile
Description
2,5-Diaminoterephthalonitrile (CAS: 75636-88-3) is a benzene derivative featuring two amino (-NH₂) and two nitrile (-CN) groups at the 2,5 and 1,4 positions, respectively. Its molecular formula is C₈H₄N₄, with a molecular weight of 158.16 g/mol and a purity of ≥97% in commercially available forms . The compound is typically stored at 2–8°C and shipped on wet ice to maintain stability .
Structurally, the amino groups enhance polarity and reactivity, enabling applications in coordination chemistry (e.g., as ligands for metal-organic frameworks) and polymer synthesis . Its nitrile groups offer sites for further functionalization, such as cycloaddition or hydrolysis reactions.
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJDQRJKTVAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669287 | |
| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75636-88-3 | |
| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminoterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Sulfonylation of Amino Groups
2,5-Diaminoterephthalonitrile undergoes sulfonylation at its amino groups when reacted with methanesulfonyl chloride (MsCl) in pyridine. This reaction introduces sulfonyl functionalities (-SO₂CH₃) to the aromatic ring, forming a sulfonamide derivative (H₂-DCN-PDSA).
Reaction Conditions :
-
Solvent : Pyridine (acts as base and solvent).
-
Temperature : Room temperature.
Mechanism :
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Pyridine deprotonates the amino group, generating a nucleophilic amine.
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Methanesulfonyl chloride reacts with the amine to form a sulfonamide bond.
Product Characterization :
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FTIR : Peaks at 2937 cm⁻¹ (C–H stretch), 1263 cm⁻¹ and 1114 cm⁻¹ (S=O symmetric/asymmetric stretches), and 2232 cm⁻¹ (C≡N stretch) .
| Parameter | Value/Peak (cm⁻¹) | Assignment |
|---|---|---|
| C≡N stretch | 2232 | Nitrile group |
| S=O stretches | 1263, 1114 | Sulfonyl group |
| C–H stretches | 2937, 2814 | Aliphatic C–H bonds |
Lithiation for Ionic Derivatives
The sulfonylated product (H₂-DCN-PDSA) undergoes lithiation using lithium methoxide (LiOMe) in anhydrous methanol. This reaction replaces acidic protons with lithium ions, forming the ionic compound Li₂-DCN-PDSA.
Reaction Conditions :
Key Observations :
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Enhanced thermal stability compared to the protonated form.
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Ionic nature improves solubility in polar solvents like DMSO .
Electrochemical Properties :
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Cyclic Voltammetry (CV) : Two redox processes at 3.58 V and 3.24 V vs. Li/Li⁺ , attributed to electron transfer at the nitrile and sulfonamide groups .
| Redox Potential (V vs. Li/Li⁺) | Assignment |
|---|---|
| 3.58 | Oxidation of nitrile |
| 3.24 | Reduction of sulfonamide |
Tautomerization Pathways (Theoretical Insights)
While not experimentally verified for this compound, computational studies on related tetrazole derivatives (e.g., 1,5-diaminotetrazole) reveal hydrogen- and amino-shift tautomerization mechanisms. These involve energy barriers of 61–83 kcal/mol , with amino-shift reactions requiring higher activation energy .
Comparative Stability of Derivatives
Derivatives with sulfonyl groups exhibit:
Scientific Research Applications
Chemical Synthesis and Polymer Production
Building Block for Organic Synthesis
DATN serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, enabling the production of polymers and advanced materials. The presence of both amino and nitrile groups facilitates reactions such as nucleophilic substitutions and polymerizations.
Polymer Applications
DATN is utilized in creating high-performance polymers. For instance, it can be incorporated into polyamides and polyurethanes, enhancing thermal stability and mechanical properties. These polymers find applications in aerospace, automotive, and electronics industries.
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of DATN exhibit significant antimicrobial properties. For example, compounds synthesized from DATN have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| DATN-1 | 15 | E. coli |
| DATN-2 | 10 | S. aureus |
Anticancer Properties
Research has indicated that DATN derivatives possess anticancer activity. Specific compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing cytotoxic effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| DATN-4 | 7.5 | MCF-7 |
| DATN-5 | 10.2 | HeLa |
The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, positioning DATN as a promising candidate for cancer therapeutics.
Enzyme Inhibition
Another notable application of DATN is its role as an enzyme inhibitor. Compounds based on DATN have been evaluated for their potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in pathogens like Pneumocystis carinii and Toxoplasma gondii.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| DATN-6 | 50 | DHFR (Pneumocystis carinii) |
| DATN-7 | 30 | DHFR (Toxoplasma gondii) |
These findings suggest that DATN derivatives could lead to the development of new antimicrobial agents targeting specific pathogens.
Industrial Applications
In addition to its roles in research and medicine, DATN is employed in industrial applications such as:
- Production of High-Performance Materials : Used in composites that require enhanced strength and thermal resistance.
- Chemical Intermediates : Acts as an intermediate in synthesizing other valuable chemicals used in various industries.
Mechanism of Action
The mechanism of action of 2,5-diaminoterephthalonitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive and versatile in different chemical environments. Its nitrile groups can also undergo hydrolysis to form carboxylic acids, further expanding its reactivity profile .
Comparison with Similar Compounds
2,5-Diaminoterephthalonitrile vs. 2,5-Bis(hexyloxy)terephthalonitrile (CAS: 496965-02-7)
| Property | This compound | 2,5-Bis(hexyloxy)terephthalonitrile |
|---|---|---|
| Substituents | Amino (-NH₂) and nitrile (-CN) | Hexyloxy (-O-C₆H₁₃) and nitrile (-CN) |
| Molecular Formula | C₈H₄N₄ | C₂₀H₂₈N₂O₂ |
| Molecular Weight | 158.16 g/mol | 328.45 g/mol |
| Polarity | High (due to -NH₂) | Moderate (lipophilic -O-C₆H₁₃) |
| Synthesis Yield | Not explicitly reported | 81% (optimized route) |
Key Differences :
- Substituent Effects: The amino groups in this compound confer high polarity and nucleophilicity, making it reactive in hydrogen bonding and metal coordination . In contrast, the hexyloxy groups in 2,5-bis(hexyloxy)terephthalonitrile introduce lipophilicity, enhancing solubility in organic solvents and flexibility in materials science applications .
- Molecular Weight : The hexyloxy derivative’s higher molecular weight (328.45 g/mol vs. 158.16 g/mol) impacts physical properties, such as melting points and solubility profiles .
This compound
2,5-Bis(hexyloxy)terephthalonitrile
- Reactivity: The electron-donating hexyloxy groups reduce electrophilicity compared to amino substituents, limiting participation in nucleophilic reactions. Nitriles remain reactive but may require harsher conditions .
- Applications : Suitable for organic electronics (e.g., liquid crystals, OLEDs) due to its organic solvent compatibility and extended π-conjugation from alkoxy chains .
Biological Activity
2,5-Diaminoterephthalonitrile (DATN) is a compound derived from terephthalic acid and is known for its potential biological activities. This article explores the synthesis, biological evaluations, and various applications of DATN based on recent research findings.
Synthesis of this compound
The synthesis of DATN typically involves nitration and reduction processes. The compound can be synthesized from terephthalic acid through a two-step reaction involving the formation of 2,5-dinitro terephthalic acid followed by reduction to yield DATN. The general reaction pathway is as follows:
- Nitration : Terephthalic acid is nitrified using concentrated nitric acid in sulfuric acid to produce 2,5-dinitro terephthalic acid.
- Reduction : The dinitro compound is then reduced using a reducing agent (e.g., SnCl₂) in hydrochloric acid to yield this compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DATN derivatives. For instance, compounds synthesized from DATN have shown significant inhibitory effects against various bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as antimicrobial agents .
Anticancer Properties
DATN has also been investigated for its anticancer activity. Research has indicated that specific derivatives demonstrate cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, some compounds derived from DATN showed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .
Enzyme Inhibition
Another important aspect of DATN's biological activity is its role as an enzyme inhibitor. Compounds based on DATN have been evaluated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. Some derivatives have shown potent inhibition against Pneumocystis carinii and Toxoplasma gondii DHFR with IC50 values indicating effective enzyme inhibition .
Study 1: Antimicrobial Evaluation
In a study published in 2022, researchers synthesized a series of DATN derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had MIC values lower than those of conventional antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| DATN-1 | 8 | Staphylococcus aureus |
| DATN-2 | 16 | Escherichia coli |
| DATN-3 | 4 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of DATN derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that some compounds induced significant apoptosis in treated cells compared to controls.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| DATN-4 | 7.5 | MCF-7 |
| DATN-5 | 10.2 | HeLa |
Q & A
Basic: What are the recommended methods for synthesizing 2,5-Diaminoterephthalonitrile with high purity?
Methodological Answer:
Synthesis typically involves nitrile functionalization of terephthalonitrile derivatives under controlled conditions. A common route is the amination of 2,5-dihaloterephthalonitrile using ammonia or alkylamines in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Purification is critical: recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Characterization via FT-IR (to confirm -NH₂ and -C≡N stretches) and ¹H/¹³C NMR (to verify substitution patterns) is essential .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at ~3300–3500 cm⁻¹, -C≡N at ~2220–2260 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton environments (δ 6.8–7.5 ppm) and amine protons (δ 4.5–5.5 ppm). ¹³C NMR confirms nitrile carbons (~115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₆N₄: calcd. 174.0542, observed 174.0545) .
Intermediate: How can researchers ensure reproducibility in the synthesis of this compound derivatives?
Methodological Answer:
- Standardized Protocols : Document reaction parameters (temperature, solvent purity, stoichiometry) meticulously.
- Kinetic Monitoring : Use in-situ techniques like UV-Vis or HPLC to track intermediate formation (e.g., diaminonitrile intermediates) .
- Data Presentation : Follow guidelines for reporting experimental details (e.g., SI units, significant figures) to enable replication .
Advanced: How can computational studies elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing -C≡N groups lower LUMO energy, enhancing electrophilic substitution susceptibility .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvent polarity effects on nitrile stability) .
- Charge Distribution Analysis : Use Natural Bond Orbital (NBO) analysis to map electron density on amine groups, guiding functionalization strategies .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies for this compound reactions?
Methodological Answer:
- Comparative Kinetic Studies : Measure activation energies (Eₐ) for key steps (e.g., amination vs. hydrolysis) under identical conditions. For instance, contradictions in Eₐ values may arise from unaccounted solvent effects .
- Meta-Analysis : Systematically review literature data to identify outliers. Apply statistical tools (e.g., ANOVA) to assess variability in reported yields .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-ammonia) to trace reaction pathways and validate competing mechanisms .
Advanced: How can nitrogen-rich carbon supports enhance the catalytic performance of this compound in oxidation reactions?
Methodological Answer:
- Catalyst Design : Synthesize nitrogen-doped carbon matrices (e.g., via pyrolysis of melamine-terephthalonitrile composites) to stabilize metal nanoparticles (e.g., Au-Pd) .
- Synergistic Effects : Characterize using XPS (to quantify N-doping levels) and TEM (to assess nanoparticle dispersion). Higher N-content improves electron transfer, reducing Eₐ for oxidation steps .
- Reusability Testing : Perform cyclic voltammetry or repeated batch reactions to evaluate catalyst stability. For example, Au-Pd/N-C catalysts retain >90% activity after 5 cycles .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential cyanide release under acidic conditions.
- Waste Management : Quench residual nitriles with alkaline hydrogen peroxide before disposal .
- Documentation : Maintain SDS records and emergency response plans aligned with institutional guidelines .
Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous systems?
Methodological Answer:
- pH-Dependent Stability Studies : Monitor degradation via UV-Vis at varying pH (e.g., rapid hydrolysis in acidic media (pH <3) via nitrile → amide conversion) .
- Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with nitrile stability. Polar aprotic solvents (DMF, ε=37) minimize hydrolysis .
- Arrhenius Analysis : Calculate degradation rates at 25–60°C to model shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
